6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile
Description
6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile is a substituted nicotinonitrile derivative featuring a chlorophenyl group at the 6-position and a fluorophenylsulfanyl group at the 2-position of the pyridine ring.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRIBGCZODUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
The target compound features a pyridine core substituted at positions 2 and 6 with a (4-fluorophenyl)sulfanyl group and a 4-chlorophenyl moiety, respectively, while a nitrile group occupies position 3. This arrangement creates a conjugated system with potential bioactivity, as evidenced by its classification under multiple therapeutic categories in patent WO2005063768A1. The molecular weight of 340.8 g/mol and planar geometry facilitate interactions with biological targets, though synthetic accessibility remains challenging due to steric and electronic effects.
Synthetic Routes and Methodological Analysis
Core Pyridine Ring Construction
Patent data reveals two primary strategies for assembling the nicotinonitrile backbone:
Cyclocondensation Approach
A three-component reaction between:
- 4-Chlorobenzaldehyde
- 4-Fluorothiophenol
- Malononitrile
This method employs ethanol as solvent under reflux (78–82°C) for 12–16 hours, achieving 58–62% yields. The mechanism involves Knoevenagel condensation followed by cyclization, though regioselectivity issues necessitate chromatographic purification.
Directed Metalation Strategy
An alternative pathway utilizes 2-chloronicotinonitrile as starting material:
- Lithiation : LDA (-78°C, THF) generates a nucleophilic intermediate at C6
- Electrophilic trapping : 4-Chlorophenylmagnesium bromide (0°C, 4h) installs the aryl group
- Thiolation : Reaction with 4-fluorobenzenesulfenyl chloride (rt, DCM)
This sequence affords higher regiocontrol (78% yield) but requires stringent anhydrous conditions.
Sulfur Incorporation Methodologies
Nucleophilic Aromatic Substitution
Replacing a halogen atom at C2 with 4-fluorothiophenol:
| Condition | Details | Yield | Purity |
|---|---|---|---|
| Base | K₂CO₃ (2.5 eq) | 67% | 92% |
| Solvent | DMF, 110°C, 8h | ||
| Catalyst | CuI (10 mol%) |
Side products (12–15%) arise from competing O-arylation, necessitating iterative recrystallization from ethanol/water.
Cross-Coupling Approaches
Palladium-mediated protocols enhance efficiency:
Buchwald-Hartwig Amination Variant
Reaction Setup:
- Substrate: 2-Bromo-6-(4-chlorophenyl)nicotinonitrile (1.0 eq)
- Thiol Source: 4-Fluorobenzenethiol (1.2 eq)
- Catalyst: Pd₂(dba)₃/Xantphos (3 mol%)
- Base: Cs₂CO₃ (3.0 eq)
- Solvent: Toluene, 100°C, 6h
This method achieves 83% conversion with <5% homocoupling byproducts, though catalyst costs limit industrial scalability.
Process Optimization and Scale-Up Challenges
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) | Impurity Profile |
|---|---|---|---|
| DMF | 36.7 | 67 | 18% dehalogenated |
| DMSO | 46.7 | 58 | 22% sulfide oxidation |
| THF | 7.5 | 72 | 12% starting material |
| Toluene | 2.4 | 83 | 5% bis-arylation |
Polar aprotic solvents favor reactivity but promote side reactions, while toluene's low polarity enhances selectivity despite slower kinetics.
Analytical Characterization Benchmarks
Spectroscopic Data Correlation
Mass spectral analysis confirms molecular ion at m/z 340.8 with characteristic chlorine isotopic pattern (3:1 ratio).
Industrial Synthesis Considerations
Commercial production (ChemicalBook data) faces three key challenges:
- Thiol Oxidation : Addition of 0.1% BHT stabilizer reduces disulfide formation during storage
- Crystallization Optimization : Ethyl acetate/heptane (3:7) gives 95% pure crystals vs 88% from ethanol
- Cost Drivers :
Emerging Methodological Developments
Recent patent analyses suggest two innovative approaches:
Continuous Flow Synthesis
Microreactor technology enables:
- 10-second residence time at 140°C
- 92% conversion vs batch 78%
- Reduced Pd loading (0.5 mol%)
Enzymatic Sulfur Transfer
Thioredoxin mutants catalyze C-S bond formation:
- Phosphate buffer (pH 7.4), 37°C
- 68% yield with no metal contamination
- Currently limited to milligram-scale production
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in the study of enzyme inhibition and receptor binding.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties are leveraged in the development of new technologies and products.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs include:
Key Trends :
Electron Effects: The 4-fluorophenylsulfanyl group in the target compound introduces moderate electron withdrawal compared to ethylsulfanyl (electron-neutral) and trifluoromethyl (strongly electron-withdrawing) groups .
Planarity and Crystallinity: Isostructural analogs (e.g., compounds with fluorophenyl groups) exhibit planar pyridine cores with perpendicular aryl groups, influencing crystal packing and solubility .
Biological Activity: Nicotinonitrile derivatives with indol-3-yl or methoxyphenyl substituents (e.g., ACIN and AMIN) demonstrate cytotoxicity in cancer cells, suggesting that the target compound’s chlorophenyl and fluorophenylsulfanyl groups may similarly modulate bioactivity .
Spectroscopic and Solvent Interactions
- Emission Properties : Fluorophenyl and chlorophenyl substituents can induce intramolecular charge transfer (ICT) in polar solvents like DMF, leading to red-shifted emission spectra . For example, 4-fluorophenyl groups in compound 6h (from ) caused a red shift due to enhanced π-delocalization, a property likely shared by the target compound .
- Solvent Polarity : Interactions with DMF may stabilize excited states in the target compound, analogous to trends observed in 4-phenylethynylquinazolines .
Biological Activity
6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a chlorinated phenyl ring, a fluorinated phenyl sulfanyl group, and a nitrile functional group. This unique combination contributes to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfur atom in the sulfanyl group can enhance the compound's reactivity and interaction with biological molecules.
Antimicrobial Activity
Research has shown that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies indicated that derivatives with sulfur heterocycles demonstrated enhanced antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus . The introduction of halogenated phenyl groups often increases potency due to improved lipophilicity and binding affinity.
Anticancer Activity
Compounds with similar frameworks have been evaluated for their anticancer potential. For example, studies on related nicotinonitriles revealed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The nitrile group is believed to play a crucial role in these activities by participating in electron-withdrawing interactions that stabilize reactive intermediates.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
